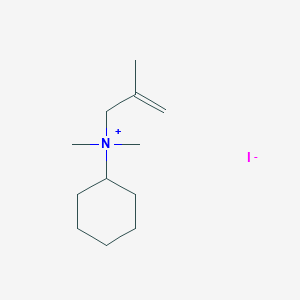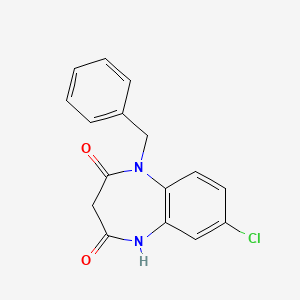![molecular formula C11H15F3SeSi B14585584 Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane CAS No. 61634-69-3](/img/structure/B14585584.png)
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is an organosilicon compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a selanyl group and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane typically involves the reaction of trimethylsilyl chloride with a suitable trifluoromethylated phenylselanyl precursor. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can facilitate the substitution of the trimethylsilyl group.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent for introducing trifluoromethyl and selanyl groups into organic molecules, which can enhance the chemical and physical properties of the target compounds.
Biology: The compound can be used to study the effects of trifluoromethyl and selanyl groups on biological systems, including enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism by which Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the selanyl group can participate in redox reactions. The trimethylsilyl group can act as a protecting group or a leaving group in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Phenylselanyl derivatives: Compounds containing the phenylselanyl group, which exhibit similar redox properties.
Uniqueness
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is unique due to the combination of trifluoromethyl, selanyl, and trimethylsilyl groups in a single molecule
Eigenschaften
CAS-Nummer |
61634-69-3 |
|---|---|
Molekularformel |
C11H15F3SeSi |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
trimethyl-[[3-(trifluoromethyl)phenyl]selanylmethyl]silane |
InChI |
InChI=1S/C11H15F3SeSi/c1-16(2,3)8-15-10-6-4-5-9(7-10)11(12,13)14/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
QGLFDVWJDBMGSV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C[Se]C1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


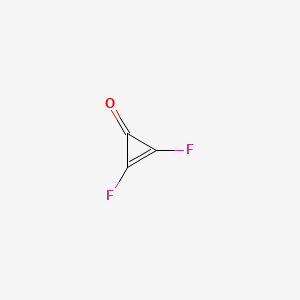


![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
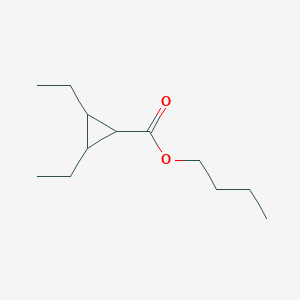
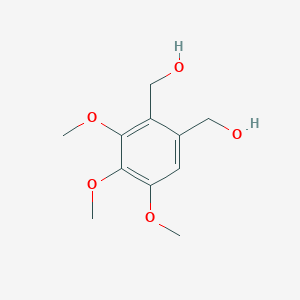
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
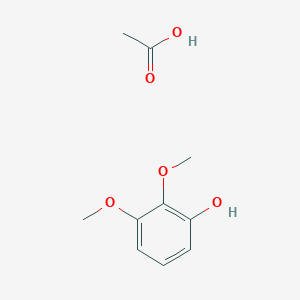

![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
